Crystal Structure Analysis of 2-Formamido-9-fluorenone: A Comprehensive Technical Guide
Crystal Structure Analysis of 2-Formamido-9-fluorenone: A Comprehensive Technical Guide
Executive Summary
The structural characterization of functionalized fluorenones is a critical bottleneck in the development of advanced organic electronics and novel pharmaceutical pharmacophores. 2-Formamido-9-fluorenone (CAS: 199523-64-3) presents a unique crystallographic challenge: it combines a rigid, highly conjugated, and planar fluorenone core (prone to robust stacking) with a flexible, highly polar formamido group capable of acting as both a strong hydrogen bond donor and acceptor.
This whitepaper provides an authoritative, step-by-step methodology for the Single-Crystal X-ray Diffraction (SC-XRD) analysis of 2-Formamido-9-fluorenone. By exploring the causality behind solvent selection, cryogenic data collection, and refinement strategies, this guide ensures a self-validating workflow for structural chemists and materials scientists.
Mechanistic Grounding: Supramolecular Synthons
Before initiating crystallization, it is imperative to understand the competing intermolecular forces that will dictate the crystal packing of 2-Formamido-9-fluorenone.
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Amide-Amide Hydrogen Bonding: The formamido moiety (-NH-CHO) is a classic supramolecular synthon. In the solid state, amides typically self-assemble into 1D chains (via motifs) or discrete dimers (via rings) driven by strong N-H···O=C interactions[1][2]. The rotational flexibility around the C-N bond means the formyl group can adopt either a cis or trans conformation relative to the fluorenone core, often leading to crystallographic disorder if crystallization is rushed.
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Stacking: The 9-fluorenone skeleton is a completely planar, electron-deficient tricyclic system. In the absence of steric hindrance, fluorenone derivatives strongly favor face-to-face or offset stacking to maximize dispersive interactions[3][4].
The interplay between the highly directional hydrogen bonds and the non-directional interactions requires a carefully modulated crystallization environment to yield diffraction-quality single crystals[3].
Dominant supramolecular interactions governing the crystal packing.
Experimental Protocols
Protocol 1: Controlled Crystallization via Vapor Diffusion
Causality: Rapid evaporation of single solvents often traps amides in metastable, microcrystalline kinetic states. Vapor diffusion of a non-polar antisolvent into a polar aprotic solvent smoothly lowers the dielectric constant of the medium. This allows the highly directional N-H···O=C hydrogen bonds to form thermodynamically stable networks before the weaker stacking locks the lattice into place.
Step-by-Step Methodology:
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Dissolution: Dissolve 15 mg of 2-Formamido-9-fluorenone in 1.0 mL of high-purity Ethyl Acetate (EtOAc) in a 2-dram inner vial. EtOAc is chosen because it solvates the polar formamido group without acting as a strong competing hydrogen bond donor.
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Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust/impurities) that cause twinning.
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Chamber Setup: Place the inner vial (uncapped) into a 20 mL outer scintillation vial containing 4.0 mL of n-Hexane (antisolvent).
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Diffusion: Seal the outer vial tightly with a Teflon-lined cap and store it in a vibration-free environment at a constant 20 °C.
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Harvesting: After 4–7 days, inspect the vial under polarized light. Harvest the resulting yellow, block-like crystals directly into a drop of perfluorinated polyether oil (e.g., Paratone-N) to prevent atmospheric degradation and desolvation.
Protocol 2: SC-XRD Data Acquisition
Causality: The terminal oxygen of the formamido group is highly susceptible to anisotropic thermal motion (libration). Collecting data at cryogenic temperatures (100 K) freezes out this dynamic motion, significantly reducing atomic displacement parameters (ADPs) and allowing for the unambiguous location of the amide hydrogen atom in the difference Fourier map.
Step-by-Step Methodology:
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Mounting: Select a single crystal with uniform extinction under crossed polarizers (optimal dimensions: ~0.15 × 0.10 × 0.08 mm). Mount it on a MiTeGen micromount using the perfluorinated oil.
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Cooling: Immediately transfer the mount to the goniometer head situated in a 100 K nitrogen cold stream (e.g., Oxford Cryosystems).
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Diffraction: Utilize a diffractometer equipped with a microfocus Mo K X-ray source ( Å) and a CMOS/CCD detector.
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Strategy: Run a data collection strategy optimized for high redundancy and completeness (>99%) up to a resolution of . Ensure an exposure time that yields an for high-angle reflections.
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Integration: Process the raw frames using the instrument's native software (e.g., APEX3/4 or CrysAlisPro), applying empirical absorption corrections (multi-scan method).
Workflow for Single-Crystal X-ray Diffraction (SC-XRD) analysis.
Protocol 3: Structure Solution and Refinement
Causality: Rigorous refinement requires state-of-the-art algorithms. The SHELX suite is the gold standard for this process[5][6].
Step-by-Step Methodology:
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Phase Problem: Solve the structure using intrinsic phasing via SHELXT [5]. This will readily locate the heavy atoms (C, N, O) of the fluorenone core and the formamido group.
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Anisotropic Refinement: Refine the model using full-matrix least-squares on with SHELXL [6][7]. Convert all non-hydrogen atoms to anisotropic displacement parameters.
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Disorder Modeling (If Applicable): If the formamido group exhibits rotational disorder (manifesting as enlarged, smeared ADPs for the oxygen atom), split the formyl group into two parts (Part 1 and Part 2). Use FVAR to refine their relative occupancies, and apply SADI or SAME restraints to maintain chemically sensible bond lengths.
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Hydrogen Atom Treatment:
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Aromatic C-H: Place in calculated positions and refine using a riding model (AFIX 43).
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Amide N-H: Locate the proton in the difference Fourier map. Refine its coordinates freely, or apply a DFIX restraint (e.g., 0.88 Å) if the data resolution is limited, assigning [7].
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Validation: Generate the final Crystallographic Information File (CIF) and validate via the IUCr checkCIF routine to ensure no A- or B-level alerts remain.
Quantitative Data Presentation
Based on the structural behavior of analogous functionalized fluorenones[3][8] and aromatic amides[1][2], the table below summarizes the expected and highly representative crystallographic parameters for a high-quality data collection of 2-Formamido-9-fluorenone.
| Crystallographic Parameter | Representative Value / Specification |
| Chemical Formula | C₁₄H₉NO₂ |
| Formula Weight | 223.22 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo K ) |
| Crystal System | Monoclinic |
| Space Group | |
| Unit Cell Dimensions | Å, Å, Å, |
| Volume | ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density ( ) | g/cm³ |
| Absorption Coefficient ( ) | mm⁻¹ |
| 464 | |
| Goodness-of-fit (GOF) on | 1.025 |
| Final indices [ ] | , |
Note: The monoclinic space group is overwhelmingly favored for such molecules, as the screw axis and glide plane efficiently accommodate infinite 1D hydrogen-bonded chains alongside offset stacking.
References
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Wang, J., et al. (2014). "Fluorenone Organic Crystals: Two-Color Luminescence Switching and Reversible Phase Transformations between π–π Stacking-Directed Packing and Hydrogen Bond-Directed Packing." Chemistry of Materials. URL:[Link]
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Sheldrick, G. M. (2008). "A short history of SHELX." Acta Crystallographica Section A: Foundations of Crystallography. URL:[Link]
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Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry. URL:[Link]
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"Fluorenone: Structure, Reactivity Application & Emerging Direction." (2024). International Journal of Creative Research Thoughts (IJCRT). URL: [Link]
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Biradha, K., et al. (2006). "Amide-to-Amide Hydrogen Bonds in the Presence of a Pyridine Functionality: Crystal Structures of Bis(pyridinecarboxamido)alkanes." Crystal Growth & Design. URL:[Link]
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Osman, I. A., et al. (2023). "Structure, Conformation and Contact Analyses of Six Aromatic Diamide Diesters." Crystals. URL:[Link]
